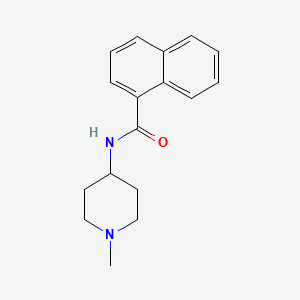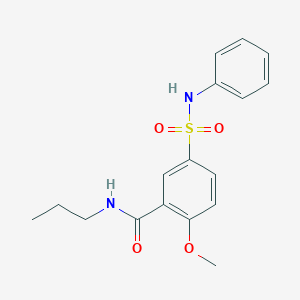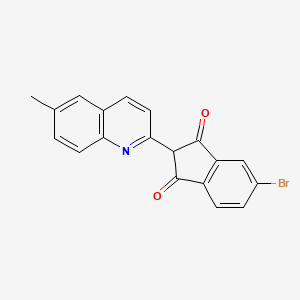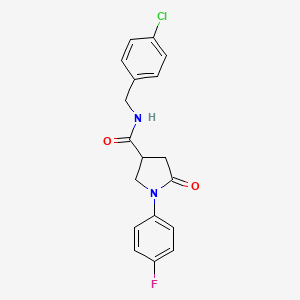
N-(1-methyl-4-piperidinyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MPN is a synthetic compound that belongs to the class of naphthamides. It was first synthesized in the 1970s by researchers at Pfizer, who were looking for new analgesics. Since then, MPN has been widely used in scientific research due to its ability to selectively block the activity of certain ion channels in the nervous system.
作用機序
MPN acts as a selective blocker of voltage-gated sodium channels (VGSCs) in the nervous system. VGSCs are responsible for the generation and propagation of action potentials in neurons. By blocking these channels, MPN can reduce the excitability of neurons and decrease the transmission of pain signals. MPN has also been shown to block other types of ion channels, including calcium and potassium channels, although its selectivity for these channels is lower than for VGSCs.
Biochemical and physiological effects:
MPN has been shown to have a range of biochemical and physiological effects, including the reduction of pain perception, the inhibition of muscle contraction, and the modulation of synaptic transmission. MPN has also been shown to have anti-inflammatory effects, although the mechanism of this effect is not fully understood.
実験室実験の利点と制限
One of the main advantages of using MPN in lab experiments is its selectivity for VGSCs. This allows researchers to study the function of these channels in isolation, without interference from other ion channels. However, the selectivity of MPN for other ion channels is lower, which can limit its usefulness in some experiments. Additionally, MPN is not suitable for use in vivo due to its poor bioavailability and rapid metabolism.
将来の方向性
There are several potential future directions for research on MPN. One area of interest is the development of more selective VGSC blockers, which could have greater therapeutic potential for the treatment of pain and other nervous system disorders. Another area of interest is the investigation of the anti-inflammatory effects of MPN, which could have implications for the treatment of inflammatory diseases such as arthritis. Finally, there is potential for the development of new synthetic analogs of MPN with improved properties, such as increased bioavailability and selectivity for ion channels.
In conclusion, MPN is a synthetic compound that has been widely used in scientific research due to its unique properties. It selectively blocks the activity of certain ion channels in the nervous system, making it a valuable tool for studying the function of these channels in various physiological processes and diseases. While MPN has some limitations, its potential for future research and development makes it an exciting area of study for scientists in various fields.
合成法
The synthesis of MPN involves a multistep process that starts with the reaction of 1-naphthoyl chloride with 1-methyl-4-piperidone in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate compound, which is then treated with a reducing agent such as lithium aluminum hydride to yield MPN.
科学的研究の応用
MPN has been used extensively in scientific research due to its ability to selectively block the activity of certain ion channels in the nervous system. This property has made it a valuable tool for studying the function of ion channels in various physiological processes, such as pain perception, synaptic transmission, and muscle contraction. MPN has also been used to investigate the role of ion channels in various diseases, including epilepsy, neuropathic pain, and muscular dystrophy.
特性
IUPAC Name |
N-(1-methylpiperidin-4-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19-11-9-14(10-12-19)18-17(20)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14H,9-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQNBOOXYQTRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5174939.png)

![4-(2,6-dimethyl-4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5174955.png)

![5-chloro-2-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5174975.png)
![2-bromo-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5174979.png)
![2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one](/img/structure/B5174982.png)

![[2-(1H-benzimidazol-1-yl)ethyl]diethylamine dihydrochloride](/img/structure/B5174987.png)


![3-bromo-N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5175017.png)
![3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5175023.png)
![ethyl 4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoate](/img/structure/B5175043.png)